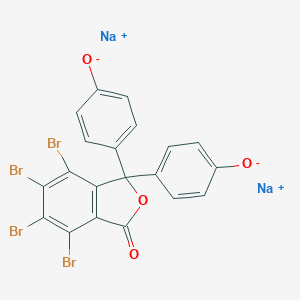![molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1](/img/structure/B72902.png)
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C14H8F3NO4S . It has a molecular weight of 343.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” is 1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” is a solid at room temperature . It has a melting point of 179-180 degrees Celsius .Aplicaciones Científicas De Investigación
- Application: The compound could potentially be used in the fabrication of perovskite solar cells . These cells have garnered substantial research interest due to their outstanding performance and excellent efficiency .
- Method: The compound could be used in band gap engineering, which is crucial for optimizing the efficiency and resilience of perovskite solar cells .
- Results: While specific results for this compound are not available, perovskite solar cells have shown promising results in lab-scale applications .
- Application: Similar compounds have been used in the development of protonic ceramic electrochemical cells .
- Method: These cells are developed using proton-conducting oxide materials . The compound could potentially be used as an electrode material.
- Results: While specific results for this compound are not available, protonic ceramic electrochemical cells offer a real alternative to conventional cells based on oxygen-conducting electrolytes .
- Application: Similar compounds have been used for micro-Fourier Transform Infrared Spectroscopy (micro-FTIR) in geological sciences .
- Method: Micro-FTIR provides fundamental information on paleoclimate, depositional environment, and the evolution of geological systems .
- Results: While specific results for this compound are not available, micro-FTIR has proven to be a valuable tool in geological sciences .
Perovskite Solar Cells
Protonic Ceramic Electrochemical Cells
Geological Sciences
- Application: Similar compounds could potentially be used in the development of zero-emission hydrogen mobility systems .
- Method: These systems often involve the use of fuel cells, which could be complemented by a more comprehensive powertrain system .
- Results: While specific results for this compound are not available, hydrogen mobility systems have shown promising results in real-world applications .
- Application: α-Trifluoromethylstyrene derivatives, which are similar to the compound you mentioned, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results: While specific results for this compound are not available, α-Trifluoromethylstyrenes have been successfully utilized in organic synthetic chemistry .
- Application: Similar compounds could potentially be used in the development of electrocatalytic systems .
- Method: These systems often involve the use of metal nitrides, which could be synthesized via a hydrothermal generation of a metal oxide intermediate and subsequent annealing in ammonia .
- Results: While specific results for this compound are not available, electrocatalytic systems have shown promising results in energy storage applications .
Hydrogen Mobility
Organic Synthesis
Electrocatalysis
Safety And Hazards
The safety information for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQVAQMSZOUEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367076 |
Source


|
| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
CAS RN |
1545-75-1 |
Source


|
| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














